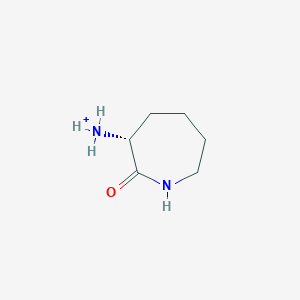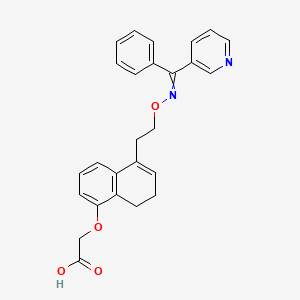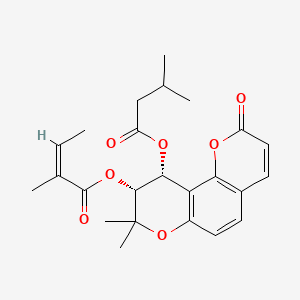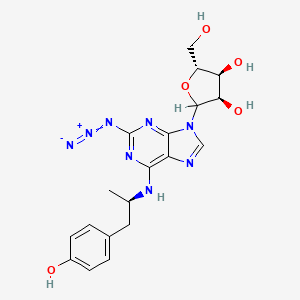
D-2-ammoniohexano-6-lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-2-ammoniohexano-6-lactam is conjugate acid of D-2-aminohexano-6-lactam. It is a conjugate acid of a D-2-aminohexano-6-lactam.
Wissenschaftliche Forschungsanwendungen
Beta-lactamase Resistance and Control
D-2-ammoniohexano-6-lactam, as a component of the beta-lactam class, is significant in understanding beta-lactamase-mediated resistance. The molecular diversity of beta-lactamases, classified into four classes (A-D), affects the effectiveness of beta-lactam antibiotics. The development of stable agents and inhibitors against beta-lactamase-producing organisms is an ongoing challenge in pharmaceutical chemistry. These efforts include modifications to penicillins, cephalosporins, and carbapenems for stability and efficacy against common pathogens, although they may select for new resistances (Livermore, 1998).
Conformational Studies of Lactams
Research on isomeric lactams, such as D-2-ammoniohexano-6-lactam, has involved analyzing their conformation using techniques like NMR spectroscopy. Studies of various lactams have shown chair conformations with equatorial substituents, providing insights into their structural behavior, which is important for understanding their biological activity (Hamerníková et al., 2002).
Functional Classification of β-Lactamases
Understanding the functional classification of β-lactamases, including those that interact with D-2-ammoniohexano-6-lactam, is crucial for developing effective antibiotics. This classification is based on substrate and inhibitor profiles and aligns with molecular classifications. It's vital for predicting the phenotypic behavior of clinical isolates and guiding the development of new antibiotics (Bush & Jacoby, 2009).
Theoretical Studies on Lactams
Theoretical studies, such as those on 2-quinolinol (an analog of carbostyril and DNA bases, related to lactams like D-2-ammoniohexano-6-lactam), help in understanding the impact of tautomerism and aromaticity on DNA bases. Such insights are crucial for drug design and understanding interactions at the molecular level (Pan et al., 2014).
Applications in Solar Cell Development
Lactams, including D-2-ammoniohexano-6-lactam, have applications in developing efficient polymer solar cells. The introduction of lactam acceptor units in copolymers has led to significant improvements in solar cell efficiency, demonstrating the versatility of lactams beyond pharmaceutical applications (Cao et al., 2015).
Biosensor Development
D-2-ammoniohexano-6-lactam, as part of the lactam class, has potential in biosensor technology. A lactam biosensor, capable of sensing various lactams, has been developed. This technology could enhance high-throughput metabolic engineering and industrial processes involving lactams (Zhang et al., 2017).
Eigenschaften
Produktname |
D-2-ammoniohexano-6-lactam |
|---|---|
Molekularformel |
C6H13N2O+ |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
[(3R)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m1/s1 |
InChI-Schlüssel |
BOWUOGIPSRVRSJ-RXMQYKEDSA-O |
Isomerische SMILES |
C1CCNC(=O)[C@@H](C1)[NH3+] |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Kanonische SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)




![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)

![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

![(11Z)-11-Ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one](/img/structure/B1240508.png)

